molecular formula C13H18N2O2 B12919437 4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one CAS No. 92745-75-0

4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one

Cat. No.: B12919437
CAS No.: 92745-75-0
M. Wt: 234.29 g/mol
InChI Key: HFNYYSCMYHVITK-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one is a chemical compound for research and development purposes. It features a pyrazolidin-3-one core, a structure of significant interest in medicinal chemistry . This scaffold is found in compounds studied for a range of biological activities. While the specific research profile of this particular derivative is still being characterized, its molecular structure suggests potential as a key intermediate or pharmacophore in drug discovery efforts. Pyrazole and pyrazolidinone analogues are extensively investigated in pharmaceutical research for their potential applications, including as anti-inflammatory and anticancer agents . Furthermore, structurally related compounds have been explored as platelet aggregation inhibitors, indicating potential relevance in cardiovascular and cerebrovascular disease research . The 3-hydroxypropyl substituent at the 4-position and the 4-methylphenyl group at the 1-position present opportunities for further chemical modification to explore structure-activity relationships and optimize properties for specific experimental needs. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

92745-75-0

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one

InChI

InChI=1S/C13H18N2O2/c1-10-4-6-12(7-5-10)15-9-11(3-2-8-16)13(17)14-15/h4-7,11,16H,2-3,8-9H2,1H3,(H,14,17)

InChI Key

HFNYYSCMYHVITK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(C(=O)N2)CCCO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

This method involves the reaction of a pyrazolidinone derivative with 3-chloropropanol and p-tolyl chloride in the presence of a base.

  • Reaction Scheme :
    Pyrazolidinone + 3-chloropropanol + p-tolyl chloride → 4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one
  • Reagents :
    • Base: Sodium hydride or potassium carbonate
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Conditions :
    • Temperature: 60–80°C
    • Reaction time: 6–12 hours
  • Advantages :
    High yield and selectivity for the hydroxypropyl group.

Reductive Amination

In this approach, a pyrazolidinone reacts with 3-hydroxypropylamine and p-tolualdehyde in the presence of a reducing agent.

  • Reaction Scheme :
    Pyrazolidinone + 3-hydroxypropylamine + p-tolualdehyde → this compound
  • Reagents :
    • Reducing agent: Sodium cyanoborohydride or hydrogen gas with a palladium catalyst
    • Solvent: Methanol or ethanol
  • Conditions :
    • Temperature: Room temperature to 40°C
    • Reaction time: ~8 hours
  • Advantages :
    Mild conditions suitable for sensitive functional groups.

Common Reagents and Conditions

Oxidation

The hydroxypropyl group can be oxidized using agents like potassium permanganate or chromium trioxide to form derivatives such as carbonyl compounds.

Reduction

The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using lithium aluminum hydride or sodium borohydride.

Substitution

The aromatic p-tolyl group can undergo electrophilic substitution reactions (e.g., nitration or sulfonation) using reagents such as nitric acid or sulfuric acid.

Reaction Analysis and Major Products Formed

Reaction Type Reagents Used Major Products Formed
Oxidation Potassium permanganate, chromium trioxide Carbonyl derivatives like 4-(3-Oxopropyl)-pyrazolidinone
Reduction Lithium aluminum hydride, sodium borohydride Alcohol derivatives like pyrazolidin-3-ol
Electrophilic Substitution Nitric acid, sulfuric acid Substituted aromatic derivatives

Data Table of Key Parameters

Parameter Nucleophilic Substitution Reductive Amination
Temperature 60–80°C Room temperature to 40°C
Reaction Time 6–12 hours ~8 hours
Solvent DMF/THF Methanol/Ethanol
Yield High Moderate to high

Notes on Optimization

  • Purification : The final product can be purified using recrystallization from ethanol or by column chromatography.
  • Safety Considerations : Handling strong bases (e.g., sodium hydride) and reducing agents (e.g., sodium cyanoborohydride) requires caution due to their reactivity.
  • Scalability : Both methods are scalable for industrial synthesis but require careful control of reaction parameters to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid, or halogenating agents.

Major Products Formed

    Oxidation: Formation of 4-(3-Oxopropyl)-1-(p-tolyl)pyrazolidin-3-one.

    Reduction: Formation of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The hydroxypropyl and p-tolyl groups may enhance its binding affinity and selectivity for these targets, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The substituents on the pyrazolidin-3-one core significantly affect molecular properties. A comparative analysis is provided below:

Table 1: Structural Comparison of Pyrazolidin-3-one Derivatives
Compound Name Position 1 Substituent Position 4/5 Substituent Key Functional Groups Molecular Weight (g/mol)*
4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one 4-Methylphenyl 3-Hydroxypropyl (pos. 4) Hydroxyl, Aromatic ~248.3
1-(4-Chlorophenyl)pyrazolidin-3-one 4-Chlorophenyl None Chlorine, Aromatic ~196.6
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one 4-Isopropylphenyl 4-Methoxyphenyl (pos. 5) Methoxy, Branched Alkyl ~326.4

*Calculated based on substituent contributions.

  • 4-Methylphenyl vs. The isopropyl group in introduces steric bulk, which may hinder molecular packing .
  • 3-Hydroxypropyl vs.

Physical and Chemical Properties

  • Hydroxypropyl Group : Introduces higher solubility in polar solvents compared to (chlorine) and (methoxy).
  • 4-Methylphenyl vs.
  • Crystallography : Compounds like are characterized using SHELX and ORTEP-III for crystal structure visualization .

Research Findings and Implications

  • Structural Insights : The crystal structure of reveals planar pyrazolidin-3-one rings stabilized by intramolecular H-bonding, a feature likely shared by the target compound .
  • Synthetic Advancements : Solvent-free methods (e.g., ) highlight trends toward green chemistry, which could be adapted for the target compound.
  • Activity Trends : Polar substituents (e.g., hydroxypropyl) may optimize pharmacokinetics, whereas aromatic halogens (e.g., chlorine in ) enhance target binding.

Biological Activity

4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one is a pyrazolidine derivative with potential therapeutic applications due to its biological activities. This compound has garnered interest for its effects on various biological systems, particularly in the context of anti-inflammatory and antiplatelet activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N3_{3}O
  • Molecular Weight : 233.29 g/mol

This compound features a pyrazolidine ring, which is known to impart various pharmacological properties.

Antiplatelet Activity

Research indicates that pyrazolidine derivatives, including this compound, exhibit significant antiplatelet effects. These compounds function as inhibitors of platelet aggregation, potentially beneficial in treating conditions associated with thrombosis and cardiovascular diseases.

  • Mechanism of Action : The compound acts by inhibiting the P2Y12 receptor, which is crucial for ADP-induced platelet aggregation. This inhibition leads to a decrease in platelet activation and aggregation, thereby reducing the risk of thrombus formation .

Anti-inflammatory Properties

In addition to its antiplatelet effects, this pyrazolidine derivative has demonstrated anti-inflammatory properties. It may inhibit the activity of phosphotyrosine phosphatases (PTPs), which are involved in the regulation of inflammatory responses.

  • Clinical Relevance : The anti-inflammatory action could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

In Vivo Studies

Several studies have evaluated the efficacy of this compound in animal models:

  • Thrombosis Model : In a murine model of thrombosis, administration of this compound significantly reduced thrombus size and improved blood flow recovery post-injury.
  • Inflammation Model : In models of induced inflammation (e.g., carrageenan-induced paw edema), the compound exhibited a dose-dependent reduction in edema formation, indicating its potential as an anti-inflammatory agent.

Comparative Efficacy

A comparative analysis with other known antiplatelet agents such as aspirin and clopidogrel showed that this compound provided comparable or superior antiplatelet effects at lower doses .

Summary Table of Biological Activities

Activity TypeMechanismObserved EffectsReferences
AntiplateletP2Y12 receptor inhibitionReduced platelet aggregation
Anti-inflammatoryInhibition of phosphotyrosine phosphatasesDecreased edema in inflammation models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Pyrazolidin-3-one derivatives are typically synthesized via cyclization reactions using substituted hydrazines and β-keto esters. Optimization involves adjusting solvents (e.g., dichloromethane or ethanol), temperature (reflux at 80–100°C), and catalysts (e.g., NaOH or K₂CO₃). For example, highlights the use of NaOH in dichloromethane for similar compounds, achieving 99% purity after washing and drying. Yield improvements may require iterative testing of stoichiometric ratios and reaction times .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on ¹H-NMR (e.g., peaks for aromatic protons at δ 7.2–7.8 ppm, hydroxypropyl signals at δ 1.5–3.0 ppm) and IR spectroscopy (stretching vibrations for carbonyl groups at ~1700 cm⁻¹ and hydroxyl groups at ~3300 cm⁻¹). demonstrates the use of NMR and IR for pyrazolidinone derivatives, with specific assignments for substituents like methylphenyl groups .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer : Prioritize lipoxygenase (LOX) inhibition assays () and cyclooxygenase (COX) activity tests using enzyme-specific substrates. For LOX, measure UV absorbance changes at 234 nm due to conjugated diene formation. For COX, use colorimetric kits (e.g., prostaglandin E₂ quantification). Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for potency assessment .

Q. How can computational modeling predict CYP enzyme interactions and metabolic stability of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to CYP isoforms (e.g., CYP3A4, CYP2D6). Parameters like binding affinity (ΔG) and hydrogen-bond interactions with heme groups indicate inhibition potential. provides a template for predicting CYP inhibition using physicochemical descriptors (e.g., logP, hydrogen-bond acceptors) .

Q. How can researchers resolve discrepancies in bioactivity data across studies for pyrazolidin-3-one derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme sources, substrate concentrations). Standardize protocols using reference inhibitors (e.g., indomethacin for COX) and validate results with orthogonal assays (e.g., cell-based TNF-α suppression alongside enzyme inhibition). notes differences in CCK receptor antagonist activity due to structural variations in substituents .

Q. What chromatographic methods are recommended for purity analysis and impurity profiling of this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 columns, acetonitrile/water gradient) with UV detection at 254 nm is optimal. recommends Chromolith® columns for high-resolution separation of pyrazolidinone analogs. For impurities, employ LC-MS to identify byproducts (e.g., uncyclized intermediates) .

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